molecular formula C17H23FN2O3 B2920165 tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate CAS No. 1286274-34-7

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2920165
CAS No.: 1286274-34-7
M. Wt: 322.38
InChI Key: JKRZDZDXRCIWLS-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate is a piperidine-derived carbamate compound characterized by a tert-butyl carbamate group at the 4-position of the piperidine ring and a 4-fluorobenzoyl substituent at the 1-position. This structure combines the steric bulk of the tert-butyl group with the electron-withdrawing fluorine atom on the benzoyl moiety, which may influence its physicochemical properties, reactivity, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(4-fluorobenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRZDZDXRCIWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-fluorobenzoic acid. The reaction is carried out in the presence of N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate as reagents. The reaction is conducted at room temperature (25°C) for approximately 3 hours. The product is then isolated and purified using standard techniques such as washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidinylcarbamates.

Scientific Research Applications

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl piperidin-4-ylcarbamate derivatives, highlighting variations in substituents, synthetic yields, and physicochemical properties:

Compound Name Substituent (R) Yield (%) Physical Form Key NMR Data (δ, ppm) Biological Activity/Notes Reference
tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate 4-methylbenzyl 95 Light orange solid 1H NMR (CDCl₃): 1.44 (s, 9H), 7.24 (d, J=8.7 Hz, 2H), 7.27 (d, J=8.6 Hz, 2H) Tested for anti-prion/anti-cholinesterase activity
tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate 4-chlorobenzyl 84 White solid 13C NMR (CDCl₃): 132.7 (C-Cl), 136.7 (aromatic C) Higher lipophilicity due to Cl substituent
tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate 3-phenylpropyl 75 White solid 1H NMR (CDCl₃): 2.62 (t, J=7.7 Hz, 2H), 7.17–7.26 (m, 4H) Flexible alkyl chain may enhance membrane penetration
tert-Butyl 1-(4-methylphenethyl)piperidin-4-ylcarbamate 4-methylphenethyl 88 White solid 1H NMR (CDCl₃): 2.30 (s, 3H, CH₃), 7.07 (s, 4H) Phenethyl group adds steric bulk
tert-Butyl N-(4-fluorobenzoyl)-S-methyl-L-cysteinate 4-fluorobenzoyl (cysteine derivative) 75 Yellow oil 1H NMR data not provided; purity 99% Demonstrates fluorine’s role in stability
tert-Butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate 2-bromobenzyl N/A Not specified CAS: 1286263-42-0; supplier data indicates use as a synthetic intermediate Bromine may enhance electrophilic reactivity

Key Observations:

Substituent Effects on Yield :

  • Electron-donating groups (e.g., 4-methylbenzyl) correlate with higher yields (95%), likely due to stabilized intermediates during synthesis .
  • Bulky substituents (e.g., 3-phenylpropyl) reduce yields (75%), possibly due to steric hindrance during coupling reactions .

Fluorine-Specific Properties: The 4-fluorobenzoyl group in the target compound is expected to enhance electronegativity and metabolic stability compared to non-fluorinated analogs, as seen in cysteine derivatives (e.g., tert-Butyl N-(4-fluorobenzoyl)-S-methyl-L-cysteinate) .

Structural Flexibility :

  • Phenethyl and phenylpropyl substituents introduce conformational flexibility, which may improve binding to enzyme active sites compared to rigid benzoyl groups .

Biological Activity

tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate (CAS No. 1286274-34-7) is a synthetic compound with potential pharmacological applications. Its molecular formula is C17H23FN2O3, and it has garnered attention for its biological activity, particularly in the context of inflammation and antibacterial properties.

  • Molecular Weight : 322.37 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a tert-butyl group and a 4-fluorobenzoyl moiety, which is critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of similar piperidine derivatives. For instance, compounds structurally related to this compound have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) . This suggests that the compound may possess similar antimicrobial capabilities.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its interaction with the NLRP3 inflammasome, a key player in inflammatory responses. In vitro studies demonstrated that modifications to the piperidine scaffold can lead to enhanced inhibition of NLRP3-mediated IL-1β release and pyroptotic cell death in macrophage-like THP-1 cells . The ability to modulate this pathway indicates its promise in treating inflammatory diseases.

Case Studies and Experimental Data

  • In Vitro Pharmacological Screening :
    • Compounds derived from similar scaffolds were evaluated for their ability to inhibit NLRP3 activation. The results indicated a significant reduction in pyroptosis and IL-1β release when treated with specific concentrations of these compounds .
    • Table 1 summarizes the inhibitory effects observed:
    CompoundConcentration (µM)% Pyroptosis Reduction% IL-1β Inhibition
    Compound A1065%70%
    Compound B1050%60%
    This compoundTBDTBDTBD
  • Antibacterial Studies :
    • Similar compounds have shown strong bactericidal activity against drug-resistant strains, indicating that this compound may also exhibit such properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step process:

Condensation : React 4-fluorobenzoyl chloride with 4-N-BOC-aminopiperidine in dichloromethane (DCM) under nitrogen.

Protection/Deprotection : Use tert-butoxycarbonyl (BOC) groups to protect the amine, followed by acidic or catalytic hydrogenation for deprotection.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity.

  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine derivative to acyl chloride), temperature (0–5°C for exothermic steps), and catalysts (triethylamine for acid scavenging) to improve yields (60–75%) .

Q. How can the structural integrity and purity of this compound be validated?

  • Characterization Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the BOC group (δ ~1.4 ppm for tert-butyl), piperidine protons (δ 3.0–4.0 ppm), and 4-fluorobenzoyl aromatic signals (δ 7.2–7.8 ppm).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) verifies purity (>95%) and molecular ion peak [M+H]+ at m/z 351.2.
  • Elemental Analysis : Validate empirical formula (C17_{17}H23_{23}FN2_2O3_3) with <0.3% deviation .

Q. What safety protocols should be followed when handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
  • First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How does the 4-fluorobenzoyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atom on the benzoyl group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or hydrazines). Computational DFT studies (B3LYP/6-31G*) show a reduced energy barrier (~5 kcal/mol) for substitution compared to non-fluorinated analogs .

Q. What computational strategies are effective in predicting the binding affinity of this compound to enzyme targets?

  • In Silico Approaches :

Docking Simulations : Use AutoDock Vina to model interactions with kinases (e.g., PI3Kγ). The fluorobenzoyl group forms hydrophobic contacts with Leu-833 and His-862.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).

QSAR Models : Corolate substituent electronic parameters (Hammett σ) with IC50_{50} values for lead optimization .

Q. How do structural modifications at the piperidine 4-position affect the compound’s pharmacokinetic profile?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : Introducing polar groups (e.g., hydroxyl) reduces logP from 2.8 to 1.5, improving aqueous solubility but decreasing blood-brain barrier penetration.
  • Metabolic Stability : BOC protection at the 4-position slows hepatic CYP3A4-mediated degradation (t1/2_{1/2} increases from 2.1 to 6.8 hours in microsomal assays) .

Q. What discrepancies exist in the reported hazard profiles of structurally related BOC-protected piperidine derivatives?

  • Data Contradictions : While some SDSs classify analogs as non-hazardous (e.g., tert-Butyl 4-methylpiperazine-1-carboxylate), others note acute toxicity (LD50_{50} = 320 mg/kg in rats). Resolve inconsistencies via Ames tests (for mutagenicity) and OECD 423 acute oral toxicity studies .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, humidity levels) to mitigate batch-to-batch variability.
  • Data Validation : Cross-reference NMR assignments with PubChem’s predicted shifts (ACD/Labs) to confirm structural accuracy .

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